molecular formula C13H10ClF6N3O B11479572 6-(3-chlorophenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine

6-(3-chlorophenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine

Cat. No.: B11479572
M. Wt: 373.68 g/mol
InChI Key: QEBRDCWGXYDLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-chlorophenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine is a synthetic compound that belongs to the class of oxadiazines. This compound is characterized by the presence of a 1,3,5-oxadiazine ring, which is a heterocyclic structure containing nitrogen and oxygen atoms. The compound also features a 3-chlorophenyl group and two trifluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chlorophenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine typically involves the following steps:

    Formation of the 1,3,5-oxadiazine ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carbonyl compounds, under acidic or basic conditions.

    Introduction of the 3-chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazine ring with a 3-chlorophenyl group, which can be accomplished using electrophilic aromatic substitution reactions.

    Addition of the trifluoromethyl groups: The trifluoromethyl groups can be introduced through nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis. The use of catalysts and optimized reaction parameters can also improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-chlorophenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonates are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

6-(3-chlorophenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(3-chlorophenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    6-(3-chlorophenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine: Unique due to the presence of both 3-chlorophenyl and trifluoromethyl groups.

    6-(3-chlorophenyl)-N,N-dimethyl-4H-1,3,5-oxadiazin-2-amine: Lacks the trifluoromethyl groups, resulting in different chemical properties.

    6-(3-chlorophenyl)-N,N-dimethyl-4,4-bis(methyl)-4H-1,3,5-oxadiazin-2-amine: Contains methyl groups instead of trifluoromethyl groups, leading to different reactivity and applications.

Uniqueness

The presence of both 3-chlorophenyl and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased lipophilicity, enhanced stability, and specific reactivity patterns. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H10ClF6N3O

Molecular Weight

373.68 g/mol

IUPAC Name

6-(3-chlorophenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazin-2-amine

InChI

InChI=1S/C13H10ClF6N3O/c1-23(2)10-22-11(12(15,16)17,13(18,19)20)21-9(24-10)7-4-3-5-8(14)6-7/h3-6H,1-2H3

InChI Key

QEBRDCWGXYDLIG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(N=C(O1)C2=CC(=CC=C2)Cl)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.